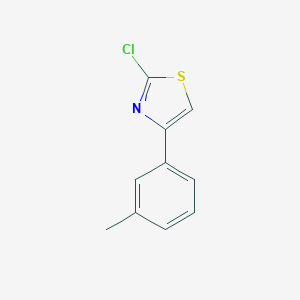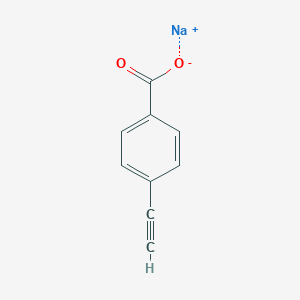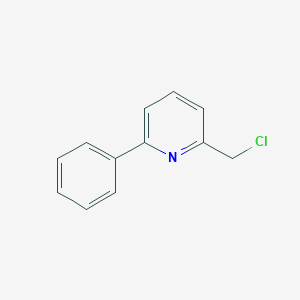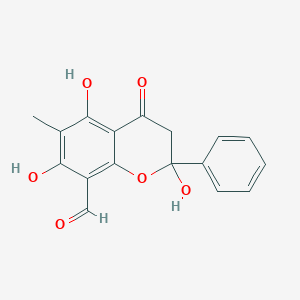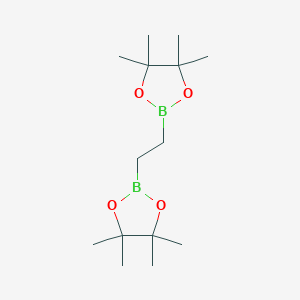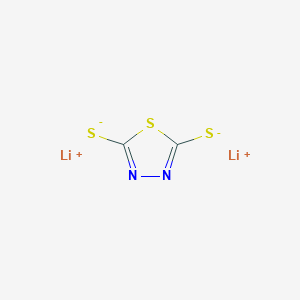
Dilithium;1,3,4-thiadiazole-2,5-dithiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dilithium;1,3,4-thiadiazole-2,5-dithiolate (LITDS) is a compound that has received attention due to its unique properties and potential applications in scientific research. LITDS is a heterocyclic compound that contains two lithium ions and two sulfur atoms in its structure. It has been synthesized using various methods, including electrochemical and chemical methods.
Mécanisme D'action
The mechanism of action of Dilithium;1,3,4-thiadiazole-2,5-dithiolate is not fully understood. However, it is believed that the compound interacts with molecules in the surrounding environment, leading to changes in their electronic properties. This interaction may be due to the presence of the lithium ions in the structure of Dilithium;1,3,4-thiadiazole-2,5-dithiolate.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Dilithium;1,3,4-thiadiazole-2,5-dithiolate. However, it has been shown to have low toxicity, making it a potential candidate for use in biomedical applications. Dilithium;1,3,4-thiadiazole-2,5-dithiolate has also been shown to have antioxidant properties, which may be beneficial in protecting cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Dilithium;1,3,4-thiadiazole-2,5-dithiolate in lab experiments is its unique properties, which make it a potential candidate for use in various applications. However, one limitation is that the compound is highly reactive and can easily decompose in the presence of air or moisture. This requires careful handling and storage of the compound.
Orientations Futures
There are several potential future directions for research on Dilithium;1,3,4-thiadiazole-2,5-dithiolate. One area of interest is the development of Dilithium;1,3,4-thiadiazole-2,5-dithiolate-based materials for use in energy storage devices, such as batteries and supercapacitors. Another area of interest is the use of Dilithium;1,3,4-thiadiazole-2,5-dithiolate in organic reactions, such as catalysis and synthesis of new compounds. Additionally, further research is needed to fully understand the mechanism of action of Dilithium;1,3,4-thiadiazole-2,5-dithiolate and its potential applications in biomedical research.
Méthodes De Synthèse
Dilithium;1,3,4-thiadiazole-2,5-dithiolate can be synthesized using various methods, including electrochemical and chemical methods. The electrochemical method involves the oxidation of thiolate anions in the presence of lithium cations. The chemical method involves the reaction of 1,3,4-thiadiazole-2,5-dithiol with lithium hydroxide. Both methods have been used to successfully synthesize Dilithium;1,3,4-thiadiazole-2,5-dithiolate.
Applications De Recherche Scientifique
Dilithium;1,3,4-thiadiazole-2,5-dithiolate has been used in various scientific research applications, including as a catalyst for organic reactions, as a conductive material in batteries and electrochemical cells, and as a potential material for molecular electronics. Dilithium;1,3,4-thiadiazole-2,5-dithiolate has also been studied for its potential use in solar cells and as a sensor for detecting heavy metals in water.
Propriétés
Numéro CAS |
140481-31-8 |
|---|---|
Nom du produit |
Dilithium;1,3,4-thiadiazole-2,5-dithiolate |
Formule moléculaire |
C2Li2N2S3 |
Poids moléculaire |
162.2 g/mol |
Nom IUPAC |
dilithium;1,3,4-thiadiazole-2,5-dithiolate |
InChI |
InChI=1S/C2H2N2S3.2Li/c5-1-3-4-2(6)7-1;;/h(H,3,5)(H,4,6);;/q;2*+1/p-2 |
Clé InChI |
XPODQBCMBLGPHE-UHFFFAOYSA-L |
SMILES |
[Li+].[Li+].C1(=NN=C(S1)[S-])[S-] |
SMILES canonique |
[Li+].[Li+].C1(=NN=C(S1)[S-])[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



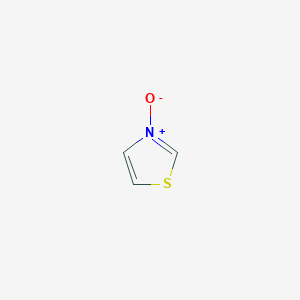
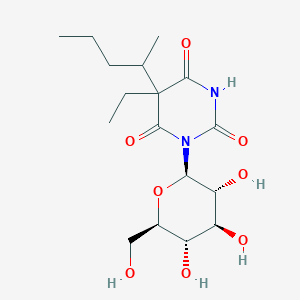
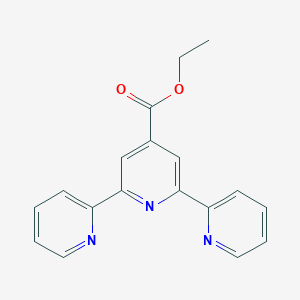
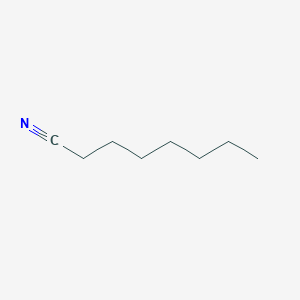


![2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B114863.png)
